![molecular formula C17H18N2O B2703661 1-(1-phenethyl-1H-benzo[d]imidazol-2-yl)ethanol CAS No. 380550-28-7](/img/structure/B2703661.png)

1-(1-phenethyl-1H-benzo[d]imidazol-2-yl)ethanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

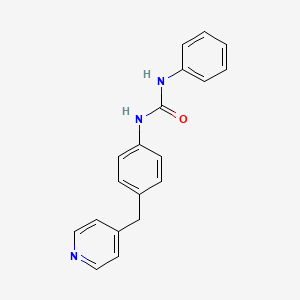

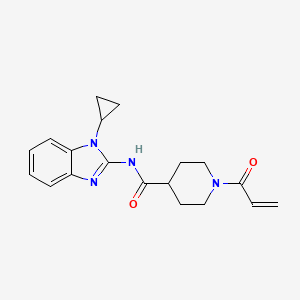

1-(1-phenethyl-1H-benzo[d]imidazol-2-yl)ethanol is a chemical compound that is part of the imidazole family . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .

Wissenschaftliche Forschungsanwendungen

Catalytic Activity in Metal-Promoted Reactions

A Rhodium complex containing an N-heterocyclic carbene (NHC) ligand with an alcohol function, related to 1-(1-phenethyl-1H-benzo[d]imidazol-2-yl)ethanol, demonstrates catalytic activity in the addition of arylboronic acids to enones. This showcases the role of the alcohol function in catalysis, traditionally attributed to water in similar reactions, emphasizing the compound's utility in organometallic catalysis and potential in synthetic chemistry (Peñafiel et al., 2012).

Structural and Coordination Chemistry

Imidazole derivatives, including those related to 1-(1-phenethyl-1H-benzo[d]imidazol-2-yl)ethanol, have been extensively studied for their structural properties and coordination chemistry. These compounds form various dimensional structures and complexes, exhibiting interesting hydrogen bonding and C−H···π interactions. Such properties are significant for understanding molecular assembly, designing new materials, and exploring applications in molecular recognition and supramolecular chemistry (Wang et al., 2017).

Synthesis and Evaluation as EGFR Inhibitors

Benzimidazole acetohydrazide derivatives, structurally related to 1-(1-phenethyl-1H-benzo[d]imidazol-2-yl)ethanol, were synthesized and evaluated for their potential as epidermal growth factor receptor (EGFR) inhibitors. This highlights the compound's relevance in medicinal chemistry and drug design, particularly in the context of developing new therapeutic agents for cancer treatment (Demirel et al., 2017).

Alkaline Stability of Anion Exchange Membranes

Studies on the alkaline stability of anion exchange membranes (AEMs) for fuel cell applications involve compounds like 1-(1-phenethyl-1H-benzo[d]imidazol-2-yl)ethanol. The research focuses on the effects of alkaline media (methanol, ethanol, propanol, and ethylene glycol) on AEM stability, critical for developing more efficient and durable fuel cell technologies (Sun et al., 2018).

Eigenschaften

IUPAC Name |

1-[1-(2-phenylethyl)benzimidazol-2-yl]ethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O/c1-13(20)17-18-15-9-5-6-10-16(15)19(17)12-11-14-7-3-2-4-8-14/h2-10,13,20H,11-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOJAOELPHPNGOZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC2=CC=CC=C2N1CCC3=CC=CC=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1-phenethyl-1H-benzo[d]imidazol-2-yl)ethanol | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2703582.png)

![(E)-4-(Dimethylamino)-N-[[6-(hydroxymethyl)-5-methyl-8-oxa-5-azaspiro[3.5]nonan-6-yl]methyl]but-2-enamide](/img/structure/B2703583.png)

![N-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2703588.png)

![N-(3,4-dimethoxyphenyl)-2-((8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2703591.png)

![Methyl 2-[(phenoxycarbonyl)amino]benzoate](/img/structure/B2703594.png)

![3-(benzo[d][1,3]dioxol-5-ylmethyl)-N-(sec-butyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2703595.png)

![2,4-difluoro-N-[2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide](/img/structure/B2703596.png)

![1-[2-(4-Chlorophenyl)imino-3-(2-hydroxyethyl)-4-methyl-1,3-thiazol-5-yl]ethanone](/img/structure/B2703600.png)